molecular formula C8H10S B1346996 3,5-Dimethylthiophenol CAS No. 25550-52-1

3,5-Dimethylthiophenol

Cat. No.: B1346996
CAS No.: 25550-52-1
M. Wt: 138.23 g/mol
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylthiophenol, also known as this compound, is an organic compound with the molecular formula C8H10S. It is a derivative of benzenethiol, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its distinct odor and is used as an organic building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylthiophenol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylthiophenol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylthiophenol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBAYSBPMVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068093
Record name Benzenethiol, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38360-81-5, 25550-52-1
Record name 3,5-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38360-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylenethiol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xylenethiol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylthiophenol
Reactant of Route 2
3,5-Dimethylthiophenol
Reactant of Route 3
3,5-Dimethylthiophenol
Reactant of Route 4
3,5-Dimethylthiophenol
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylthiophenol
Reactant of Route 6
3,5-Dimethylthiophenol
Customer
Q & A

Q1: How does 3,5-dimethylbenzenethiol interact with gold nanoclusters, and what are the implications of this interaction?

A1: 3,5-Dimethylbenzenethiol (DMBT) acts as a ligand, binding to the surface of gold nanoclusters through its sulfur atom. [, ] This interaction is crucial for stabilizing the nanocluster structure. In the case of Au44(DMBT)28, DMBT forms "staple" motifs (Au2(DMBT)3) that contribute to the overall stability and electronic properties of the nanocluster. [] Interestingly, the introduction of cadmium ions can lead to a precise replacement of these staples, resulting in a new nanocluster, Au38Cd4(DMBT)30, with altered surface and electronic characteristics. [] This demonstrates the potential for using DMBT to controllably modify the properties of gold nanoclusters.

Q2: What role does 3,5-dimethylbenzenethiol play in surface-enhanced Raman scattering (SERS) nano-tagging?

A2: 3,5-Dimethylbenzenethiol serves as a tagging material in SERS nano-tagging particles. [] It is immobilized on the surface of silver nanoparticles, which are themselves attached to a silica core. The specific Raman signal of DMBT can then be used to identify and track these nanoparticles. Encapsulating the entire structure within a silica skin further enhances the stability and biocompatibility of these SERS nano-tagging particles. []

Q3: Can you elaborate on the significance of directed lithiation in modifying 3,5-dimethylbenzenethiol and its potential applications?

A3: Directed lithiation allows for the selective introduction of new functional groups onto the aromatic ring of 3,5-dimethylbenzenethiol. This process involves a double lithiation, first on the sulfur atom and then on the carbon atom ortho to the thiol group. [] By reacting the lithiated intermediate with various electrophiles, a diverse range of ortho-substituted derivatives can be synthesized. This methodology offers a versatile approach for tailoring the properties of 3,5-dimethylbenzenethiol, potentially impacting its binding affinity, electronic characteristics, and overall performance in various applications like nanocluster synthesis and SERS tagging. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.